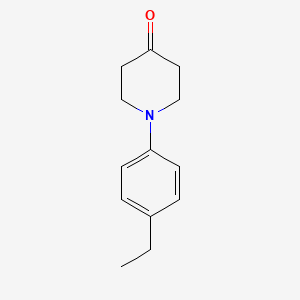

1-(4-Ethylphenyl)piperidin-4-one

Description

Contextual Significance within Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in chemistry and pharmacology. The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is a particularly important structural motif. mdpi.com It is found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, forming the core of drugs across more than twenty different classes. mdpi.com The prevalence of the piperidine moiety is due to its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for introducing diverse substituents in three-dimensional space, enabling precise interactions with biological targets. kcl.ac.uk

The substitution on the piperidine nitrogen atom significantly influences the molecule's properties. In 1-(4-Ethylphenyl)piperidin-4-one, the N-aryl (specifically, 4-ethylphenyl) substitution is a key feature. N-aryl piperidines are an important subclass, often investigated for their potential as central nervous system (CNS) active agents, including antidepressants and antipsychotics. acs.org The nature of the aryl group and its substituents can modulate pharmacological activity, receptor binding affinity, and metabolic stability.

Overview of Piperidin-4-one Chemistry and Current Research Trends

Piperidin-4-ones are recognized as highly versatile intermediates in organic synthesis. nih.govsemanticscholar.org Their chemistry is rich, owing to the presence of the ketone group and the secondary amine (in the parent structure), which allow for a wide range of chemical transformations.

Synthesis: Several methods have been developed for the synthesis of N-substituted-4-piperidones. Classical approaches often involve the Mannich reaction. nih.govsemanticscholar.org More contemporary and efficient methods for creating N-aryl-substituted 4-piperidones have been developed, for instance, by reacting various anilines with 1,5-dichloro-3-pentanone or by utilizing a modified Kuehne method starting from N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org These methods provide general and efficient routes to this class of compounds, which are crucial building blocks in medicinal chemistry. acs.org

Current Research Trends: Current research involving piperidin-4-ones is largely driven by their utility as precursors to complex, pharmacologically active molecules. nih.govsemanticscholar.org A significant area of focus is the development of novel therapeutic agents. The piperidin-4-one core is a key pharmacophore that can be modified to improve receptor interactions and biological activities. nih.govsemanticscholar.org Derivatives have been reported to possess a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and analgesic properties. nih.govnih.govbiomedpharmajournal.org

Furthermore, the piperidin-4-one scaffold is a well-known precursor in the synthesis of potent opioid analgesics, including fentanyl and its analogues. researchgate.net This has placed certain piperidin-4-one derivatives under regulatory scrutiny due to their potential for use in illicit drug manufacturing. Consequently, a parallel research trend involves the development of analytical methods for the detection and profiling of these precursors to support forensic and law enforcement activities.

Scope and Objectives for Advanced Research on this compound

Given the general importance of the N-aryl piperidin-4-one scaffold, advanced research on this compound could be pursued with several objectives. The lack of specific literature on this compound suggests it is an unexplored area. uni.lu

Key Research Objectives could include:

Exploration of Synthetic Utility: A primary objective would be to investigate the utility of this compound as a synthetic intermediate. Research could focus on transforming the ketone group into other functionalities (e.g., amines, alcohols, heterocycles) to generate a library of novel compounds. These new derivatives could then be screened for various biological activities.

Investigation of Pharmacological Potential: Based on the activities of related N-aryl piperidines, a systematic investigation into the potential CNS activity of this compound and its derivatives would be a logical step. The 4-ethylphenyl group may influence lipophilicity and interactions with hydrophobic binding pockets in receptors, potentially leading to unique pharmacological profiles. Screening for activities such as antiviral, anticancer, or anti-inflammatory effects is also a viable research avenue. nih.gov

Structure-Activity Relationship (SAR) Studies: Research could aim to synthesize a series of analogues by modifying the ethyl group on the phenyl ring (e.g., changing its position or replacing it with other alkyl or functional groups). These SAR studies would provide valuable insights into how subtle structural changes affect biological activity, guiding the design of more potent and selective compounds.

Material Science Applications: Beyond pharmacology, the rigid structure of the N-aryl group combined with the piperidone ring could be explored for applications in materials science. For example, related structures containing ethylphenyl groups have been used as precursors in the synthesis of advanced materials like graphdiyne nanosheets for selective ion transport. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-11-3-5-12(6-4-11)14-9-7-13(15)8-10-14/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKGYBQCMXQCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016690-06-4 | |

| Record name | 1-(4-ethylphenyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Ethylphenyl Piperidin 4 One and Analogues

Established Synthetic Pathways for Piperidin-4-one Scaffolds

The construction of the piperidin-4-one ring system can be achieved through several classical and modern organic reactions. These methods provide access to a diverse array of substituted piperidones, which serve as crucial intermediates in drug discovery.

Mannich Condensation Approaches for Piperidin-4-ones

The Mannich reaction is a classic and widely utilized method for the synthesis of 4-piperidone (B1582916) derivatives. organic-chemistry.orgchemrevlett.com This one-pot condensation typically involves an aldehyde, a primary amine or ammonia (B1221849), and a ketone with at least two α-hydrogens, often an acetone (B3395972) derivative. chemrevlett.comchemrevlett.com The reaction proceeds via the formation of a β-amino carbonyl compound, known as a Mannich base, which subsequently cyclizes to form the piperidin-4-one ring.

Historically, the reaction was often carried out in aqueous or alcoholic solutions, but the use of acetic acid as a solvent has been shown to improve reaction times and yields significantly. nih.gov A variety of substituted 4-piperidones can be prepared using this method by varying the ketone, aldehyde, and amine components. chemrevlett.comnih.gov For instance, the condensation of an appropriate ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) is a common route to synthesize 2,6-diaryl-substituted piperidin-4-ones. chemrevlett.comchemrevlett.com

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

| Ketone | Aldehyde | Amine Source | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Acetone | Benzaldehyde | Ammonium Acetate | Acetic Acid | 2,6-Diphenylpiperidin-4-one | nih.gov |

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium Acetate | Ethanol | 3-Methyl-2,6-diarylpiperidin-4-one | chemrevlett.com |

Multi-Component Reactions (e.g., Ugi Four-Component Reaction) in Piperidine (B6355638) Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like piperidine derivatives from simple starting materials in a single step. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, involving the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-bis-amide. nih.govwikipedia.org

While the classic Ugi reaction yields a linear peptide-like structure, modifications and subsequent cyclization steps can be employed to generate heterocyclic scaffolds, including piperidines. For instance, an Ugi reaction can be used to rapidly assemble a precursor which, upon a subsequent reaction such as acid hydrolysis, can cyclize to form a piperidine ring. This strategy has been successfully applied to the synthesis of complex drug molecules like carfentanil and remifentanil, which feature a 4-aminopiperidine (B84694) core. wikipedia.org The versatility of the U-4CR allows for the creation of diverse libraries of compounds by simply varying the four starting components. wikipedia.org

The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, leading to the final product after an intramolecular Mumm rearrangement. wikipedia.org

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is particularly effective for the synthesis of cyclic amines like piperidines. acs.org This reaction can be performed in an intramolecular fashion to achieve ring closure. Typically, an amino-ketoester or an amino-aldehyde undergoes cyclization to form an intermediate imine or enamine, which is then reduced in situ to yield the piperidine ring. researchgate.net

A variety of reducing agents can be employed, including common hydrides like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). acs.org Double reductive amination of a dialdehyde (B1249045) or diketone with an amine is another powerful approach to construct the piperidine scaffold. researchgate.net

More recently, reductive transamination has emerged as a novel strategy. This process involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes a subsequent reductive amination with an external amine to afford the N-aryl piperidine product. chemicalbook.comgoogle.com

Intramolecular Cyclization Methods (e.g., Alkene Cyclization, Radical Cyclization)

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring by forming either a C-N or a C-C bond. researchgate.net These methods often offer high levels of stereo- and regioselectivity. researchgate.net

Alkene Cyclization: The intramolecular hydroamination or amination of alkenes is a direct method for piperidine synthesis. For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes bearing a tethered amine can produce various N-heterocycles, including piperidines. researchgate.net Gold-catalyzed oxidative amination of non-activated alkenes has also been reported as a route to substituted piperidines. researchgate.net

Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. researchgate.net Electroreductive cyclization of an imine with a terminal dihaloalkane has also been demonstrated as an effective method for synthesizing piperidine derivatives, proceeding through a radical anion intermediate. libretexts.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents another modern approach to forming the piperidine ring. acsgcipr.org

Specific Synthetic Routes to 1-(4-Ethylphenyl)piperidin-4-one

One of the most direct and modern approaches would be the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine. acs.orgnih.gov In this context, this compound could be synthesized by coupling piperidin-4-one with a 4-ethyl-substituted aryl halide (e.g., 4-bromoethylbenzene or 4-iodoethylbenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net

Proposed Buchwald-Hartwig Synthesis:

Piperidin-4-one + 4-Bromoethylbenzene $\xrightarrow{\text{Pd Catalyst, Ligand, Base}}$ this compound

Another viable route involves the reaction of 4-ethylaniline (B1216643) with 1,5-dichloro-3-pentanone . This method directly constructs the N-aryl-4-piperidone ring in a single cyclization step. chemicalbook.comlibretexts.org

A two-step synthesis offers an alternative. N-benzyl-4-piperidone can be treated with methyl iodide to form the N-methyl-N-benzyl-4-oxopiperidinium iodide salt. This salt can then undergo an exchange reaction with 4-ethylaniline to yield the desired this compound. chemicalbook.com

Finally, a classical N-alkylation approach, analogous to the synthesis of N-phenethyl-4-piperidinone (NPP), could be employed. This would involve reacting 4-piperidone with 1-(2-bromoethyl)-4-ethylbenzene (B1341988) (if available) under basic conditions, potentially using a phase transfer catalyst to facilitate the reaction. researchgate.net

Green Chemistry Approaches in Piperidin-4-one Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of piperidin-4-one synthesis, several greener approaches have been developed.

One notable green chemistry approach involves a one-pot synthesis of N-substituted piperidones using carbonate bases. This method avoids the classical Dieckman cyclization, which often requires a large excess of reagents like ethyl acrylate (B77674) and involves challenging work-ups. The one-pot process offers better atom economy and minimizes waste streams.

The use of environmentally benign solvents is another key aspect of green chemistry. Deep eutectic solvents (DES), such as those formed from glucose and urea, have been successfully employed as a reaction medium for the synthesis of piperidin-4-one derivatives. These solvents are non-volatile, biodegradable, and can often be recycled, offering a significant advantage over traditional volatile organic solvents.

Furthermore, multicomponent reactions, like the Ugi reaction, are inherently green as they combine multiple synthetic steps into a single operation, reducing energy consumption, solvent use, and waste generation. nih.gov Developing these reactions under solvent-free or "on-water" conditions further enhances their environmental credentials. nih.gov

Table 2: Comparison of Synthetic Approaches for Piperidin-4-ones

| Synthetic Method | Key Features | Advantages | Potential Limitations |

|---|---|---|---|

| Mannich Condensation | One-pot, three-component reaction | Atom economical, straightforward | Can have yield and purity issues |

| Ugi Reaction | Four-component reaction | High diversity, efficiency | Often requires post-reaction cyclization |

| Reductive Amination | Intramolecular or intermolecular C-N bond formation | High yields, good functional group tolerance | Requires stoichiometric reducing agents |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N cross-coupling | Broad substrate scope, reliable | Requires expensive metal catalyst and ligands |

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of reagents, catalyst system, base, solvent, temperature, and reaction time.

In the context of the aniline (B41778) exchange reaction with N-methyl-N-benzyl-4-oxopiperidinium iodide, the reaction is typically conducted in a mixture of ethanol and water at elevated temperatures (around 100 °C) with a mild base like potassium carbonate. acs.org The yield of N-aryl-4-piperidones is highly dependent on the electronic properties of the aniline used. Electron-rich anilines, such as 4-ethylaniline which possesses an electron-donating ethyl group, are expected to produce higher yields compared to anilines with electron-deficient or sterically hindering groups. acs.org For instance, reactions with electron-donating groups like methoxy (B1213986) and methyl on the aniline ring have reported yields ranging from 75% to 92%. acs.org Optimization would involve screening different bases (e.g., Na₂CO₃, Cs₂CO₃), adjusting the solvent ratio, and modifying the reaction time to ensure complete conversion while minimizing the formation of potential cross-coupled side products. acs.org

For the Buchwald-Hartwig amination, optimization is more complex and involves several components.

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective for these types of couplings. rsc.org Catalyst loading is also optimized to be as low as possible for efficiency and cost-effectiveness. rsc.org

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used. rsc.org The choice and stoichiometry of the base can significantly impact the reaction rate and yield.

Solvent and Temperature: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane (B91453) are typical. acsgcipr.orgrsc.org The reaction temperature is optimized to balance reaction rate with catalyst stability and selectivity, often ranging from 80 to 110 °C. rsc.org

The following table, based on data for analogous N-aryl-4-piperidones synthesized via the aniline exchange method, illustrates the influence of the aniline substituent on reaction yield. acs.org

Post-Synthetic Purification and Isolation Methodologies

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The standard procedure typically involves a workup followed by one or more purification techniques.

The initial workup often consists of quenching the reaction and performing a liquid-liquid extraction. For example, the reaction mixture may be cooled, filtered to remove solid inorganic salts, and then concentrated under reduced pressure. The residue is then partitioned between an organic solvent, such as ethyl acetate, and water. acs.org The organic layer containing the desired product is washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield the crude product.

Two primary methods are employed for the final purification of piperidone derivatives: column chromatography and recrystallization. chemrevlett.comresearchgate.net

Column Chromatography: Flash column chromatography is a highly effective method for purifying N-aryl-4-piperidones. acs.org The crude material is dissolved in a minimal amount of solvent and loaded onto a stationary phase, typically silica (B1680970) gel. An eluent, which is a specific solvent or mixture of solvents, is then passed through the column. The choice of eluent is critical for achieving good separation. For piperidone derivatives, common eluent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. acs.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. chemrevlett.comillinois.edu The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. researchgate.net The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The hot solution is then allowed to cool slowly, causing the solubility of the target compound to decrease and leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). researchgate.net The pure crystals are then isolated by filtration. illinois.edu The choice of solvent is paramount; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. esisresearch.org Common solvents used for the recrystallization of piperidin-4-one derivatives include ethanol, methanol, and mixtures such as ethanol-ethyl acetate or benzene-petroleum ether. chemrevlett.com

The following table lists common solvents and techniques used in the purification of piperidone analogues.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Ethylphenyl Piperidin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(4-Ethylphenyl)piperidin-4-one in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the ethylphenyl group appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The ethyl group protons present as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, a classic ethyl spin system. The protons on the piperidinone ring show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons adjacent to the nitrogen atom are typically found further downfield compared to those adjacent to the carbonyl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (ortho to ethyl) | ~7.10 | Doublet | ~8.6 |

| Aromatic CH (meta to ethyl) | ~6.85 | Doublet | ~8.6 |

| Piperidinone CH₂ (adjacent to N) | ~3.50 | Triplet | ~6.0 |

| Piperidinone CH₂ (adjacent to C=O) | ~2.60 | Triplet | ~6.0 |

| Ethyl CH₂ | ~2.60 | Quartet | ~7.6 |

| Ethyl CH₃ | ~1.20 | Triplet | ~7.6 |

¹³C NMR Spectral Analysis for Carbon Skeletons

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum displays a signal for each unique carbon atom in the molecule. The carbonyl carbon of the piperidinone ring is characteristically found at a very low field, typically above 200 ppm. The aromatic carbons show a set of signals in the 110-150 ppm range, with the carbon atom attached to the nitrogen appearing at a lower field than the others due to the deshielding effect of the nitrogen. The carbons of the ethyl group and the piperidinone ring appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~208.0 |

| Aromatic C (quaternary, attached to N) | ~145.0 |

| Aromatic C (quaternary, attached to ethyl) | ~135.0 |

| Aromatic CH (ortho to ethyl) | ~128.0 |

| Aromatic CH (meta to ethyl) | ~116.0 |

| Piperidinone CH₂ (adjacent to N) | ~50.0 |

| Piperidinone CH₂ (adjacent to C=O) | ~41.0 |

| Ethyl CH₂ | ~28.0 |

| Ethyl CH₃ | ~16.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between protons and carbons and to probe the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. For this molecule, it would confirm the coupling between the ortho and meta protons on the aromatic ring, the coupling within the ethyl group (CH₂ to CH₃), and the couplings between the protons on the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment is crucial for unambiguously assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons, such as the attachment of the ethylphenyl group to the piperidinone nitrogen and the position of the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, providing insights into the molecule's conformation. For the piperidinone ring, which can exist in a chair conformation, NOESY can help determine the axial or equatorial orientation of the protons.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of this compound exhibits several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone group is observed in the region of 1710-1730 cm⁻¹. The aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and piperidinone groups are seen just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically observed in the 1180-1360 cm⁻¹ region. Bending vibrations for the aromatic ring and the alkyl groups are also present at lower frequencies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1710 - 1730 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₃H₁₇NO. Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the piperidinone ring, and other characteristic fragmentations that help to confirm the proposed structure.

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 218.1383 | ~218.1385 | C₁₃H₁₈NO⁺ |

| [M-C₂H₅]⁺ | 188.0913 | ~188.0912 | C₁₁H₁₂NO⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a detailed model of the molecular structure. This analysis would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the piperidinone ring (likely a distorted chair) and the relative orientation of the ethylphenyl group. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be determined, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces. As of the latest available data, a complete single-crystal X-ray diffraction study for this specific compound is not widely published in publicly accessible databases. Therefore, a detailed table of crystallographic parameters cannot be provided at this time.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis, based on the electron distribution of a molecule, helps in understanding the nature and extent of interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal packing. Studies on similar piperidin-4-one compounds have utilized Hirshfeld surface analysis to detail the contributions of various intermolecular contacts. iucr.orgnih.govresearchgate.netnih.govbohrium.com For instance, in a related compound, 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one, Hirshfeld analysis revealed the significance of H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C interactions in the crystal packing. nih.gov

Crystallographic Data Interpretation for Conformational Preferences (e.g., Chair/Boat Conformations)

The piperidine (B6355638) ring can adopt several conformations, with the chair and boat forms being the most common. Crystallographic data provides the definitive conformation in the solid state. For many substituted piperidin-4-ones, the piperidine ring predominantly adopts a chair conformation, often with bulky substituents in equatorial positions to minimize steric hindrance. researchgate.netasianpubs.org However, the presence of certain substituents can lead to distorted chair or even boat conformations. chemrevlett.comiucr.orgbibliomed.orgresearchgate.net For example, the piperidine rings in 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one were found to adopt a distorted boat conformation. iucr.org Without experimental data for this compound, its preferred conformation remains speculative.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula and purity of a synthesized compound. While elemental analysis data is available for numerous other piperidin-4-one derivatives, confirming their successful synthesis and stoichiometry, no such data has been reported for this compound in the reviewed literature. asianpubs.orgresearchgate.netrjptonline.orgunica.itrdd.edu.iq

Computational Chemistry and Theoretical Studies on 1 4 Ethylphenyl Piperidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This approach is frequently employed to predict the properties of piperidin-4-one derivatives, offering a balance between accuracy and computational cost. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p), to model the compound's behavior in a gaseous phase or in solution.

The first step in a theoretical study involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidin-4-one derivatives, a primary focus is the conformation of the six-membered piperidine (B6355638) ring.

Research on analogous compounds consistently shows that the piperidine ring typically adopts a chair or a distorted boat conformation. For instance, studies on 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one revealed a distorted boat conformation for the piperidine ring. In contrast, (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one adopts a chair conformation. The specific conformation of 1-(4-Ethylphenyl)piperidin-4-one would be determined by the electronic and steric influences of the 4-ethylphenyl group attached to the nitrogen atom. The ethylphenyl substituent's position, whether axial or equatorial, would also be a key finding of the conformational analysis.

The optimized geometric parameters, including bond lengths and angles, are then compared with experimental data if available, often from X-ray crystallography, to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidin-4-one Derivative Note: This table presents hypothetical data for this compound to illustrate what a typical output would include, based on findings for similar compounds.

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

|---|---|---|

| C=O | 1.225 | |

| C-N (ring) | 1.470 | |

| C-C (ring) | 1.535 | |

| N-C (aryl) | 1.400 | |

| C-N-C (ring) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In studies of various piperidin-4-one derivatives, the HOMO is often localized over the phenyl rings and the piperidine nitrogen, while the LUMO is frequently centered on the carbonyl group and adjacent parts of the piperidine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For example, the calculated HOMO-LUMO gap for 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one was found to be 5.1587 eV.

Table 2: Representative Frontier Molecular Orbital Data Note: This table contains hypothetical data for this compound for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.75 |

| LUMO | -1.60 |

Global chemical reactivity descriptors are derived from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Table 3: Illustrative Global Chemical Reactivity Descriptors Note: This table presents hypothetical calculated values for this compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.75 |

| Electron Affinity (A) | 1.60 |

| Electronegativity (χ) | 4.175 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. For piperidin-4-one derivatives, the MEP surface invariably shows a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. The regions around the hydrogen atoms of the aromatic ring and the piperidine ring typically exhibit positive potential. This mapping is invaluable for predicting intermolecular interactions and the molecule's reactive behavior.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions.

Computational methods can simulate spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure.

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR spectra. This aids in the assignment of specific vibrational modes, such as the characteristic C=O stretch of the ketone, the C-N stretching of the piperidine ring, and the various C-H vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands seen in a UV-Vis spectrum. The calculations provide the excitation energies and oscillator strengths for the transitions, which are typically of the n → π* and π → π* type. This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

The field of computational chemistry frequently employs a variety of methods to predict and analyze the behavior of molecules. These techniques include:

Density Functional Theory (DFT): Often used to investigate reaction mechanisms, electronic properties, and optimized molecular geometries. researchgate.netnih.govtandfonline.com

Molecular Dynamics (MD) Simulations: Utilized to explore the conformational landscapes of molecules in solution and to understand their dynamic behavior over time. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Analysis: A modeling method that correlates molecular structure with chemical reactivity. ub.edu

Noncovalent Interaction (NCI) Analysis: Helps in understanding the weak interactions within a molecule and in crystal packing. nih.gov

Semiempirical Molecular Orbital Calculations: A faster computational method for elucidating molecular conformations and electronic structures. researchgate.net

While numerous studies apply these computational methods to the broader class of piperidone derivatives, the specific application to This compound is not documented in the accessed literature. researchgate.netiucr.orgacs.orgresearchgate.net Research in this area tends to focus on more complex derivatives, often those with substitutions at the 3 and 5 positions of the piperidine ring, which are investigated for their potential biological activities. tandfonline.com

Therefore, the generation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on This compound is not possible at this time due to the absence of specific published research on its computational and theoretical properties.

Chemical Reactivity and Derivatization Strategies for 1 4 Ethylphenyl Piperidin 4 One

Transformations Involving the Ketone Functionality at Position 4

The carbonyl group at the C-4 position is a key reactive center in 1-(4-ethylphenyl)piperidin-4-one, readily undergoing condensation reactions with various nucleophiles to form a diverse array of derivatives.

Synthesis of Imine and Oxime Derivatives

The ketone functionality can be converted to imines (Schiff bases) and oximes through condensation reactions with primary amines and hydroxylamine (B1172632), respectively. These reactions are typically carried out in an acidic or basic medium to facilitate the nucleophilic attack on the carbonyl carbon.

The formation of imine derivatives from piperidin-4-ones is a well-established synthetic route. researchgate.net For instance, the condensation of 2,6-diphenylpiperidin-4-one with amines can yield highly functionalized imine derivatives. who.int Similarly, this compound can react with various primary amines to produce the corresponding imine derivatives. The reaction with hydroxylamine hydrochloride leads to the formation of oxime derivatives. who.intresearchgate.net These reactions significantly alter the electronic and steric properties of the molecule, providing a scaffold for further synthetic modifications.

Table 1: Synthesis of Imine and Oxime Derivatives

| Reactant | Product | Reaction Conditions | Reference |

| This compound + Primary Amine | Imine Derivative | Acidic or Basic Catalyst | researchgate.net |

| This compound + Hydroxylamine HCl | Oxime Derivative | Ethanol (B145695), Reflux | who.intresearchgate.net |

Thiosemicarbazone Formation and Related Condensations

Thiosemicarbazones are another important class of derivatives synthesized from the ketone group of this compound. The reaction involves the condensation of the piperidin-4-one with thiosemicarbazide (B42300), typically in an acidic ethanolic solution. rdd.edu.iqwho.int This reaction is a common strategy to introduce a thiourea (B124793) moiety, which is known to be a key pharmacophore in various biologically active compounds. biomedpharmajournal.orgajchem-b.comwho.int

The general reaction involves refluxing equimolar amounts of the piperidin-4-one and thiosemicarbazide in the presence of a catalytic amount of acid. rdd.edu.iqbiomedpharmajournal.org The resulting thiosemicarbazone derivatives can be isolated and purified by recrystallization. rdd.edu.iq The formation of these derivatives has been shown to enhance the biological activity of the parent piperidin-4-one molecule in some cases. biomedpharmajournal.org

Table 2: Synthesis of Thiosemicarbazone Derivatives

| Reactant | Product | Reaction Conditions | Reference |

| This compound + Thiosemicarbazide | Thiosemicarbazone Derivative | Acidic Ethanol, Reflux | rdd.edu.iqwho.intbiomedpharmajournal.org |

Reactions at the N-1 Position and the 4-Ethylphenyl Group

The nitrogen atom at position 1 and the 4-ethylphenyl substituent offer additional sites for chemical modifications, allowing for the synthesis of a diverse library of compounds.

Nucleophilic Substitution Reactions on the Piperidine (B6355638) Ring

The nitrogen atom of the piperidine ring is nucleophilic and can participate in various substitution reactions. scbt.comscispace.comsapub.orgmdpi.com For instance, N-alkylation can be achieved by reacting the parent piperidin-4-one with alkyl halides. google.com This allows for the introduction of various alkyl or aryl groups at the N-1 position, which can significantly influence the compound's properties.

Furthermore, derivatization can be achieved using agents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with secondary amines to form fluorescent derivatives. tandfonline.com This type of reaction is useful for analytical purposes and for introducing specific functionalities.

Oxidation and Reduction Reactions of the Piperidin-4-one Core

The piperidin-4-one core can undergo both oxidation and reduction reactions. The piperidine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide.

Reduction of the ketone at C-4 to a hydroxyl group can be achieved using reducing agents such as sodium borohydride (B1222165), leading to the formation of 1-(4-ethylphenyl)piperidin-4-ol. Further reduction of the piperidin-4-one ring can lead to the corresponding piperidine derivative. whiterose.ac.uk The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction. acs.org Electrochemical oxidation of similar piperidine-containing compounds has also been studied, which can lead to the formation of pyridine (B92270) derivatives. researchgate.net

This compound as a Key Intermediate in Organic Synthesis

The utility of this compound in synthetic chemistry is primarily due to its capacity to act as a foundational building block for more complex molecules. The ketone functionality can undergo a wide array of reactions, including condensations, reductions, and cycloadditions, while the nitrogen atom can be involved in cyclization and substitution reactions.

Formation of Complex Polycyclic Systems

The piperidin-4-one framework is a well-established synthon for the creation of intricate polycyclic structures, notably spiro-compounds and bicyclic systems like bispidines.

Spiro-Piperidin-4-ones: These compounds, where a second ring shares a single atom with the piperidine ring, are readily synthesized from piperidin-4-one precursors. A key method is the 1,3-dipolar cycloaddition reaction. For instance, azomethine ylides, generated in situ from isatin (B1672199) and an α-amino acid, can react with derivatives of piperidin-4-ones to stereoselectively form complex spiro-pyrrolidinyloxindole systems fused to the piperidine ring. nih.gov This strategy has been used to create spiro[chromane-2,4′-piperidin]-4-one derivatives, which have been investigated for their biological activities. researchgate.netnih.govjapsonline.com The synthesis of spiro[piperidine-pyridoindoles] has also been achieved through a diastereoselective Pictet–Spengler reaction starting from a piperidin-4-one derivative. ru.nl

Bispidines (3,7-Diazabicyclo[3.3.1]nonanes): The Mannich reaction provides a direct route to the bispidine core using piperidin-4-ones. This involves the condensation of a piperidin-4-one, such as 1-(alkoxyalkyl)piperidin-4-one, with formaldehyde (B43269) (or paraformaldehyde) and a primary amine. semanticscholar.orgmdpi.com This reaction constructs the second piperidine ring, creating the characteristic bicyclic "chair-chair" conformation of the bispidinone. mdpi.comchemjournal.kzect-journal.kz The resulting 3,7-diazabicyclo[3.3.1]nonan-9-one can be further modified, for example, by reduction of the ketone group to yield the corresponding bispidine. chemjournal.kzect-journal.kz

Table 1: Synthesis of Polycyclic Systems from Piperidin-4-one Analogs

| Starting Piperidinone Analog | Reaction Type | Reagents | Polycyclic System | Reference |

| 1-(3-Butoxypropyl)piperidin-4-one | Mannich Condensation | Paraform, 2-(Piperazin-1-yl)ethylamine | Bispidinone | chemjournal.kz |

| 1-(3-Ethoxypropyl)piperidin-4-one | Mannich Cyclocondensation | Paraformaldehyde, 1-(3-aminopropyl)imidazole | Bispidinone | semanticscholar.org |

| 1-Boc-piperidin-4-one | Mannich Condensation | Paraformaldehyde, 1-(3-aminopropyl)imidazole | Bispidinone | mdpi.com |

| 1-Methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone | 1,3-Dipolar Cycloaddition | Isatin, Proline | Spiro-piperidin-4-one | nih.gov |

| 2,6-Diarylpiperidin-4-one | Pictet–Spengler Reaction | Indole derivatives | Spiro[piperidine-pyridoindole] | ru.nl |

Role in Synthesizing Pyrazole (B372694) Carboxamide Derivatives

While direct synthesis from this compound is not extensively documented in a single step, the compound serves as a crucial precursor for pyrazole carboxamide derivatives through a plausible multi-step synthetic pathway. The general approach involves creating an amine from the piperidinone, which is then coupled with a pyrazole carboxylic acid. vulcanchem.comontosight.aiijcpa.in

A viable synthetic route would be:

Reductive Amination: The ketone at the C-4 position of this compound can be converted to a primary amine. This is typically achieved through reaction with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride, resulting in 4-amino-1-(4-ethylphenyl)piperidine.

Amide Coupling: The resulting piperidine amine is then coupled with a pyrazole-carboxylic acid derivative. This amide bond formation is a standard transformation, often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

This sequence effectively leverages the reactivity of the ketone to introduce the necessary amine functionality for the final amide coupling step, demonstrating the role of this compound as a key intermediate for this class of compounds.

Precursor for Advanced Heterocyclic Scaffolds (e.g., Quinazolinone-Isoxazoline Hybrids)

The synthesis of hybrid molecules containing multiple distinct heterocyclic pharmacophores is a key strategy in medicinal chemistry. This compound is a valuable precursor for scaffolds incorporating an isoxazoline (B3343090) ring, which could then be linked to other moieties like quinazolinones. mdpi.com

The formation of an isoxazoline ring from a ketone is a well-established transformation. Several methods can be employed:

Reaction with Hydroxylamine: The ketone can first be converted to its corresponding oxime, this compound oxime, by reacting it with hydroxylamine hydrochloride. asianpubs.org This oxime can then undergo a cycloaddition reaction to form the isoxazoline ring. thieme-connect.com

One-Pot Synthesis: A more direct, one-pot procedure involves the condensation of the ketone with an arylacetylene in the presence of hydroxylamine. This method is proposed to proceed via the in-situ formation of an oxime of a β,γ-unsaturated ketone, which then cyclizes to the isoxazoline. thieme-connect.com

Radical Cascade: An alternative approach involves the reaction of methyl ketones with tert-butyl nitrite (B80452) and an alkene or alkyne, which proceeds through a radical functionalization/cycloaddition cascade to generate isoxazoles and isoxazolines. acs.orgnih.gov

Once the 1-(4-ethylphenyl)piperidine-isoxazoline scaffold is synthesized, it can be further elaborated. For example, a functional group on the isoxazoline or the ethylphenyl ring could be used as a handle to attach a pre-formed quinazolinone ring, thus creating the desired hybrid molecule. The synthesis of quinazolinone-isoxazoline hybrids has been reported via a 1,3-dipolar cycloaddition of an arylnitriloxide with an N-allylquinazolinone, highlighting the modularity of such synthetic strategies. mdpi.com

Kinetic and Mechanistic Studies of Chemical Transformations

The reactivity of the piperidin-4-one core has been the subject of kinetic and mechanistic investigations, particularly for oxidation reactions. These studies provide fundamental insights into the reaction pathways, transition states, and the influence of structural modifications on reaction rates.

Studies on the oxidation of various substituted 2,6-diphenylpiperidin-4-ones and their derivatives (oximes, semicarbazones) by chromium(VI) reagents like pyridinium (B92312) fluorochromate (PFC) and pyridinium chlorochromate (PCC) have been conducted. researchgate.netasianpubs.orgniscpr.res.inasianpubs.org

Key findings from these kinetic studies include:

Reaction Order: The oxidation of piperidin-4-ones by PFC is typically first order with respect to both the oxidant and the substrate (the piperidinone). niscpr.res.in

Acid Catalysis: The reactions are generally catalyzed by acid. For instance, the oxidation of piperidin-4-one oximes with PCC is acid-catalyzed, with a fractional order with respect to [H+]. asianpubs.org In some cases, the acid-catalyzed reactions are too fast to allow for precise order determination. researchgate.netasianpubs.org

Mechanism: The oxidation of piperidin-4-ones is proposed to proceed via the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the α-C-H bond. niscpr.res.in This is supported by a significant primary kinetic isotope effect (kH/kD). The major product is often the corresponding α-hydroxyketone (3-hydroxy-2,6-diphenylpiperidin-4-one). niscpr.res.in

Substituent Effects: The rate of oxidation is sensitive to substituents on the piperidine ring. An interesting reactivity order of 3-ethyl > 3-methyl > 3-isopropyl > 3-H was observed, which was explained by the interplay of steric and electronic effects influencing the stability of the transition state. niscpr.res.in

The oxidation of the corresponding reduced alcohols (piperidin-4-ols) has also been studied. The oxidation of epimeric piperidin-4-ols by vanadium(V) was found to be first order in both the oxidant and the substrate. rsc.org A significant kinetic isotope effect suggested that the C-H bond at the hydroxyl-bearing carbon is cleaved in the rate-determining step, and a mechanism involving a free radical intermediate was proposed. rsc.org

Table 2: Kinetic Parameters for the Oxidation of Piperidin-4-one Derivatives

| Substrate Type | Oxidant | Key Kinetic Findings | Proposed Mechanism | Reference |

| 2,6-Diphenylpiperidin-4-ones | PFC | First order in [oxidant] and [substrate]; Acid-catalyzed; kH/kD = 4.2 | C-H bond cleavage in the rate-determining step | niscpr.res.in |

| 3,5-Dimethyl-2,6-diaryl piperidin-4-one oximes | PCC | First order in [oxidant] and [substrate]; Acid-catalyzed | Polar mechanism indicated by dielectric constant effect | asianpubs.org |

| 2,6-Diphenyl-piperidin-4-one semicarbazones | PFC | First order in [oxidant] and [substrate]; Acid-catalyzed; Stoichiometry 1:1 | Ion-dipole type reaction | researchgate.netasianpubs.org |

| Epimeric Piperidin-4-ols | Vanadium(V) | First order in [oxidant] and [substrate]; kH/kD > 1 | Free radical intermediate; C-H bond cleavage in rate-determining step | rsc.org |

Mechanistic Biological Investigations of 1 4 Ethylphenyl Piperidin 4 One Analogues and Piperidin 4 One Scaffolds Focus on in Vitro and Theoretical Aspects

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For piperidin-4-one analogues, SAR studies have revealed key determinants for their interaction with various biological targets.

Modifications to the piperidine (B6355638) N-1 substituent have been shown to play a significant role in determining whether a compound acts as an agonist or an antagonist at the nociceptin (B549756) receptor (NOP). nih.gov For instance, in a series of dihydroindolinone ligands, subtle changes to the N-1 substituent of the piperidine ring could convert an antagonist into an agonist. nih.gov Specifically, ligands with a saturated lipophilic substituent directly linked to the piperidyl N-1 tend to be NOP agonists, while those linked via a methylene (B1212753) group often act as antagonists. nih.gov

The nature of the substituent at the 4-position of the piperidine ring is also a critical factor. In the context of sphingosine (B13886) kinase (SK) inhibitors, replacing the 4-hydroxyl group of a lead compound with other functionalities such as azido, amino, fluoro, keto, or methoxy (B1213986) groups significantly impacts inhibitory activity against SK1. acs.org For example, replacing the hydroxyl group with a keto group to form a 4-keto derivative was part of an investigation to probe the role of this functional group. acs.org

Furthermore, the lipophilicity of the molecule, often modulated by the alkyl substituent on the phenyl ring, is a key factor. Studies on SK1 inhibitors demonstrated that a larger alkyl group than a methyl group is necessary for significant inhibitory activity. acs.org In a series of analogues, the inhibitory potency against SK1 was found to be dependent on the length of the n-alkyl chain on the phenyl ring. acs.org

In the development of balanced mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists, the length and flexibility of the side chain attached to the piperidine or piperazine (B1678402) core were found to be important for modulating binding affinity and efficacy at these receptors. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of piperidin-4-one analogues.

| Structural Modification | Biological Target | Observed Effect | Reference |

|---|---|---|---|

| Piperidine N-1 substituent | Nociceptin Receptor (NOP) | Determines agonist vs. antagonist activity. Direct linkage of lipophilic substituent favors agonism, while a methylene linker leads to antagonism. | nih.gov |

| 4-position substituent on piperidine ring | Sphingosine Kinase 1 (SK1) | Replacement of the 4-hydroxyl group with keto, azido, amino, or fluoro groups alters inhibitory potency. | acs.org |

| Alkyl substituent on the phenyl ring | Sphingosine Kinase 1 (SK1) | Longer alkyl chains increase inhibitory activity, indicating the importance of lipophilicity. | acs.org |

| Side chain length and flexibility | Mu-Opioid Receptor (MOR) / Delta-Opioid Receptor (DOR) | Modulates binding affinity and efficacy, leading to balanced MOR agonist/DOR antagonist profiles. | nih.gov |

In Vitro Enzyme Inhibition Kinetics and Selectivity

In vitro enzyme inhibition studies are fundamental to characterizing the potency and selectivity of potential drug candidates. Several analogues of 1-(4-ethylphenyl)piperidin-4-one have been evaluated for their inhibitory activity against sphingosine kinase 1 (SK1), an enzyme implicated in various diseases.

One study reported the synthesis and evaluation of a series of sphingosine-based SK1-selective inhibitors. rsc.org Among them, the compound RB-005, identified as 1-(4-octylphenethyl)piperidin-4-ol, was found to be a selective inhibitor of SK1 with an IC50 of 3.6 µM. rsc.orgnih.govresearchgate.net The selectivity of RB-005 for SK1 over SK2 was determined to be 15-fold. rsc.orgresearchgate.net The structure of RB-005 features an n-octylphenyl group connected by a two-carbon tether to the nitrogen of a 4-hydroxypiperidine (B117109) ring. rsc.orgnih.gov

Further investigations into the SAR of this series revealed that replacing the 4-hydroxyl group of the piperidine ring with a keto group, to form the corresponding 4-keto derivative (RB-035), was part of the effort to understand the role of this functional group in SK1 inhibition. acs.org The study highlighted that small structural changes in the tertiary amine structure are critical for maintaining selectivity for SK1. rsc.orgnih.gov The size of the heterocyclic ring and the hydrophobic alkyl chain were also identified as key features for potent and selective SK1 inhibition. rsc.org

The following table presents the inhibitory activity of selected piperidin-4-one analogues against SK1.

| Compound | Structure | SK1 IC50 (µM) | Selectivity (SK1 vs. SK2) | Reference |

|---|---|---|---|---|

| RB-005 | 1-(4-octylphenethyl)piperidin-4-ol | 3.6 | 15.0-fold | rsc.orgnih.govresearchgate.net |

| RB-035 | 1-(4-octylphenethyl)piperidin-4-one | Data not specified | Data not specified | acs.org |

The piperidin-4-one moiety can be incorporated into other chemical scaffolds, such as chalcones, which are known to exhibit a variety of biological activities. Chalcone (B49325) derivatives containing a piperidine ring have been investigated for their inhibitory effects on enzymes like glutathione-S-transferase (GST).

GSTs are a family of enzymes involved in the detoxification of xenobiotics, and their overexpression is associated with drug resistance in cancer. nih.gov A study evaluated a series of chalcone derivatives for their antifilarial activity by targeting GST. nih.govajtmh.orgresearchgate.net Among the tested compounds, 3-(4-chlorophenyl)-1-(4-piperidin-1-yl-phenyl)prop-2-en-1-one exhibited a significant inhibitory effect on GST activity in vitro. nih.govresearchgate.net This compound caused an 84-100% inhibition of GST activity in adult female parasite extracts at a concentration of 3 µM. nih.govajtmh.orgresearchgate.net

These findings suggest that the incorporation of a piperidin-4-one or a related piperidine moiety into a chalcone structure can lead to potent GST inhibitors. The results from these studies support GST as a potential drug target and highlight the potential of these compounds to overcome GST-mediated chemotherapy resistance. nih.govnih.gov

Receptor Binding Affinity Studies and Ligand Efficacy

Receptor binding assays are essential for determining the affinity of a ligand for its target receptor. Piperidin-4-one analogues have been evaluated for their binding affinity and efficacy at various receptors, including opioid and sigma receptors.

In a study of piperidine-based ligands for the nociceptin receptor (NOP), modifications to the N-1 substituent of the piperidine ring were found to influence not only the binding affinity but also the functional activity (agonist vs. antagonist). nih.gov This highlights the critical role of the N-substituent in modulating ligand efficacy. nih.gov

Another study focused on developing balanced MOR agonist/DOR antagonist ligands based on a 4-substituted piperidine scaffold. nih.gov The binding affinities (Ki) of these analogues were determined through competitive displacement of a radiolabeled ligand in membrane preparations. nih.gov Several of the synthesized compounds displayed low nanomolar binding affinity for both MOR and DOR, with some showing improved potency at MOR compared to morphine. nih.gov The efficacy of these compounds was assessed using an agonist-induced stimulation of [³⁵S]GTPγS binding assay. nih.gov

A series of 4-hydroxypiperidine compounds were also characterized as potent sigma-1 (σ1) receptor modulators. chemrxiv.org The binding affinities for the σ1 receptor were determined by competitive inhibition of [³H]Pentazocine binding in membranes from HEK293 cells. chemrxiv.org The study revealed that modifications to the piperidine scaffold could lead to highly potent and selective σ1 ligands. chemrxiv.org

The following table summarizes the receptor binding data for selected piperidin-4-one analogues.

| Compound Class | Target Receptor(s) | Key Findings | Reference |

|---|---|---|---|

| N-(4-piperidinyl)-2-indolinones | Nociceptin Receptor (NOP) | Piperidine N-1 substituent modulates agonist/antagonist activity. | nih.gov |

| 4-Substituted Piperidines | MOR / DOR | Achieved balanced, low nanomolar binding affinity for both receptors. Several compounds showed good efficacy at MOR and DOR antagonism. | nih.gov |

| 4-Hydroxypiperidines | Sigma-1 (σ1) Receptor | Identified potent and selective σ1 modulators with Ki values in the low nanomolar range. | chemrxiv.org |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding modes and affinities of piperidin-4-one analogues with their respective receptors or enzymes.

Several studies have employed molecular docking to understand the interactions of piperidin-4-one derivatives at the molecular level. For instance, docking studies of 2,6-diphenyl piperidin-4-one derivatives with the 2B7N protein of Helicobacter pylori identified a promising compound with a binding affinity of -8.0 Kcal/mol. researchgate.net Similarly, docking simulations of N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives against the target protein 3E47 revealed minimum binding energy for a compound with chloro substituents. researchgate.net

In the context of anaplastic lymphoma kinase (ALK) inhibitors, molecular docking studies were performed on piperidin-4-one analogues to rationalize their inhibitory activity. researchgate.net Docking of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivatives with antibacterial protease targets also revealed efficient interactions and good binding affinities. tandfonline.com One compound, in particular, exhibited a binding energy of -13.15 kcal/mol with the protein ID 1P45. tandfonline.com

Molecular dynamics simulations and per-residue binding free energy deconvolution have been used to explain the different σ1 receptor affinities of a series of 4-(2-aminoethyl)piperidine ligands. d-nb.info These simulations demonstrated that interactions of the basic piperidine N-atom and its substituents with a lipophilic binding pocket are responsible for the observed differences in affinity. d-nb.info

The following table provides a summary of molecular docking studies performed on piperidin-4-one analogues.

| Compound Class | Target Protein | Key Docking Findings | Reference |

|---|---|---|---|

| 2,6-Diphenyl piperidin-4-one derivatives | Helicobacter pylori 2B7N protein | Identified a lead compound with a binding affinity of -8.0 Kcal/mol. | researchgate.net |

| N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide | Target protein 3E47 | A chloro-substituted compound showed minimum binding energy. | researchgate.net |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease (1P45) | Exhibited a binding energy of -13.15 kcal/mol. | tandfonline.com |

| 4-(2-aminoethyl)piperidine derivatives | Sigma-1 (σ1) Receptor | Interactions with a lipophilic binding pocket determine receptor affinity. | d-nb.info |

Identification of Key Amino Acid Residues for Molecular Interactions

The interaction of ligands with their biological targets is fundamentally governed by the specific amino acid residues within the binding pocket. For analogues of this compound and related piperidin-4-one scaffolds, in vitro and molecular docking studies have been instrumental in identifying these key residues. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the affinity and specificity of the compound.

Molecular docking simulations of various piperidin-4-one analogues have elucidated their binding modes with different protein targets. For instance, in studies involving the melanocortin 4 receptor (MC4R), a G-protein coupled receptor involved in energy homeostasis, specific amino acid residues in transmembrane (TM) domains have been identified as crucial for ligand binding and receptor signaling. nih.gov While the endogenous agonist is a peptide, synthetic nonpeptide agonists featuring a piperidine moiety have been shown to share some of these binding sites. nih.gov Key interactions often involve residues within TM domains 2, 3, 4, 5, and 6. nih.gov

In the context of antiviral research, docking studies have identified key interactions for piperidine-containing compounds with viral proteins. For example, in studies targeting the monkeypox virus DNA polymerase, ligands have shown hydrogen bond and aromatic interactions with the protein's binding pocket. biorxiv.org Similarly, investigations into inhibitors of the influenza virus M2 protein have highlighted the importance of interactions with key residues such as Val27 and Ser31. researchgate.net For other viral targets like the main protease (Mpro) of coronaviruses, the binding of 1,4,4-trisubstituted piperidines has been analyzed, suggesting that these compounds act as non-covalent inhibitors. nih.gov

Docking studies on 4-phthalimidobenzenesulfonamide derivatives, which contain a piperidine-like structure, against acetylcholinesterase (AChE) revealed that the most active compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The ability to bind to both sites is a known strategy for enhancing the inhibitory potency of AChE inhibitors. Furthermore, studies on piperidine-fused pyrazolone (B3327878) scaffolds as antibacterial agents have used molecular electrostatic potential maps to explore reactive sites for screening against bacterial strains like S. aureus and E. coli. tandfonline.com

Table 1: Examples of Key Amino Acid Residues in Protein-Ligand Interactions

| Target Protein | Ligand Scaffold | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Melanocortin 4 Receptor (MC4R) | Tetrahydroisoquinoline-piperidine | Residues in TM3, TM6, TM7 | Not Specified | nih.gov |

| Monkeypox DNA Polymerase (DPol) | Various small molecules | Arg634, Leu631 | Hydrogen Bonding | biorxiv.org |

| Influenza M2 Protein | Rimantadine | Val27, Ser31 | Non-bonded Interactions | researchgate.net |

| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamide | CAS and PAS residues | Multiple (H-bond, hydrophobic) | nih.gov |

| Coronavirus Main Protease (Mpro) | 1,4,4-Trisubstituted Piperidines | Catalytic Site Residues | Non-covalent | nih.gov |

| hMcl-1 (Antiapoptotic Protein) | Piperidine-based peptidomimetic | Met231, Arg263 | Hydrophobic, Ring Current Effects | nih.gov |

Theoretical Predictions of Biological Activity and Selectivity based on Electronic Structure

Theoretical and computational chemistry provides powerful tools for predicting the biological activity of molecules prior to their synthesis, thereby guiding the design of more effective drug candidates. For piperidin-4-one scaffolds and their analogues, methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are widely used to correlate electronic structure with biological function. usb.ac.irresearchgate.net

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.comresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For piperidone derivatives, descriptors related to electronic structure, such as molecular density, topological indices (e.g., X2A), and geometrical indices, have been found to be important factors in determining cytotoxic properties. brieflands.com For instance, a comparative QSAR study on 3,5-bis(arylidene)-4-piperidones identified these descriptors as crucial for predicting cytotoxicity against various cancer cell lines. brieflands.com The robustness and predictive power of these models are validated using internal and external validation techniques, with high determination coefficients (r²) indicating a strong correlation. researchgate.netnih.gov

DFT calculations offer a deeper insight into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and greater ease of electron donation, which can be correlated with biological activity. researchgate.netresearchgate.net For example, in a study of piperidin-4-one furoic hydrazone derivatives, compounds with smaller HOMO-LUMO energy gaps were found to have better free radical scavenging activity. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps, also derived from DFT, help to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key for understanding intermolecular interactions and predicting reactive sites for biological targets. tandfonline.com

Table 2: Key Theoretical Descriptors in Predicting Biological Activity of Piperidine Analogues

| Theoretical Method | Descriptor | Significance | Reference |

|---|---|---|---|

| QSAR | Molecular Density, Topological (X2A), Geometrical Indices | Found to be important factors for determining cytotoxic properties of 3,5-bis(arylidene)-4-piperidones. brieflands.com | brieflands.com |

| QSAR | 2D Topological Descriptors | Used to build predictive models for the toxicity of piperidine derivatives against Aedes aegypti. researchgate.netnih.gov | researchgate.netnih.gov |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electron-donating capabilities; lower gaps can correlate with higher antioxidant activity. researchgate.net | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites and regions for electrophilic/nucleophilic attack, guiding understanding of molecular interactions. tandfonline.com | tandfonline.com |

| QSAR | Genetic Function Algorithm (GFA) | Utilized to develop and validate models predicting anti-hepatitis C activity of piperidin-4-amine derivatives. usb.ac.ir | usb.ac.ir |

Rational Design and Lead Optimization Strategies for Enhanced Target Engagement

Rational drug design and lead optimization are iterative processes that aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The piperidin-4-one scaffold is a versatile and "privileged" structure in medicinal chemistry, frequently utilized as a starting point for developing novel therapeutics. tandfonline.comthieme-connect.com Strategies for its optimization often involve systematic structure-activity relationship (SAR) studies, scaffold modification, and property-based design.

A key strategy is the exploration of SAR by synthesizing and evaluating a library of analogues with modifications at various positions of the piperidine ring. nih.govnih.gov For example, in the development of inhibitors for the Hepatitis C Virus (HCV), a 4-aminopiperidine (B84694) scaffold was systematically modified at different points to explore tolerated functionality and enhance potency. nih.gov This led to the identification of optimal linkers and aryl ring substitutions that improved efficacy and reduced in vitro toxicity. nih.gov Similarly, optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold containing a piperidine moiety led to potent and orally bioavailable KDM5 inhibitors through structure- and property-based design approaches. medchemexpress.com

The introduction of chiral centers into the piperidine ring is another powerful optimization strategy. thieme-connect.comthieme-connect.com Chirality can significantly influence a molecule's binding affinity and selectivity by providing a better three-dimensional fit into the target's binding site. thieme-connect.com For instance, introducing a fluorine atom at the 3-position of a piperidine ring in a MEK1/2 inhibitor led to a derivative with improved potency and aqueous solubility. thieme-connect.com